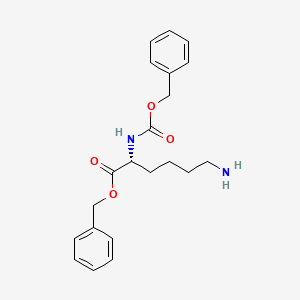
Benzyl((benzyloxy)carbonyl)-D-lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl((benzyloxy)carbonyl)-D-lysinate is a compound that features a benzyl group attached to a lysine derivative This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of benzyl chloroformate with D-lysine. Benzyl chloroformate is prepared by treating benzyl alcohol with phosgene, a highly toxic gas. The reaction proceeds as follows: [ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ] Phosgene is used in excess to minimize the production of the carbonate byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but with enhanced safety measures due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors to handle the toxic reagents safely.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl((benzyloxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.
Industry: In the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism by which Benzyl((benzyloxy)carbonyl)-D-lysinate exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the amine, preventing unwanted side reactions during synthesis. The protecting group can be removed under mild acidic or hydrogenolytic conditions, restoring the free amine.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloroformate: Used for similar purposes in protecting amine groups.
Carbobenzyloxy chloride: Another protecting group for amines.
Benzyl alcohol: A simpler compound used in various organic syntheses.
Uniqueness
Benzyl((benzyloxy)carbonyl)-D-lysinate is unique due to its specific application in peptide synthesis, providing a stable and easily removable protecting group for amines. Its stability under various reaction conditions makes it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |
Clave InChI |
GCKQVXGRLKRLHJ-LJQANCHMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


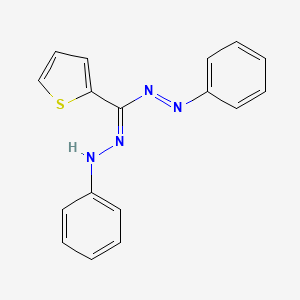

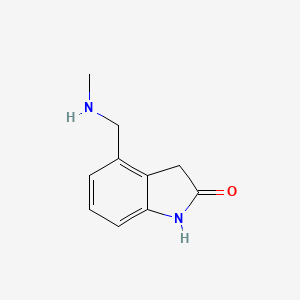
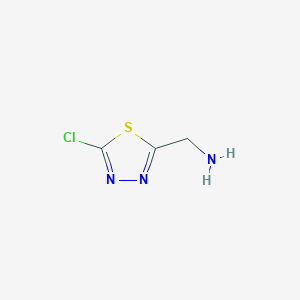
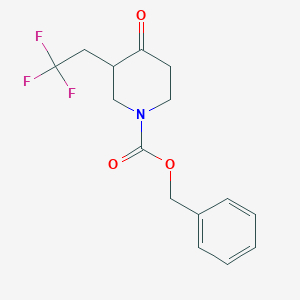
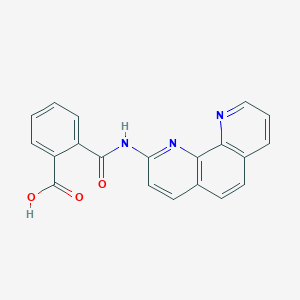
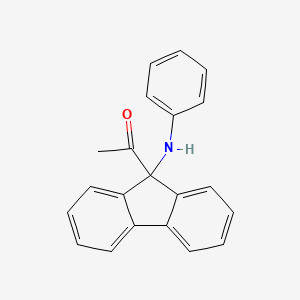
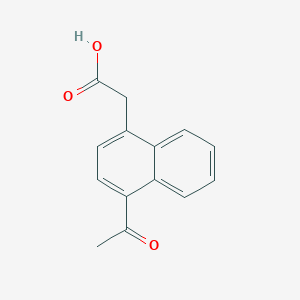
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
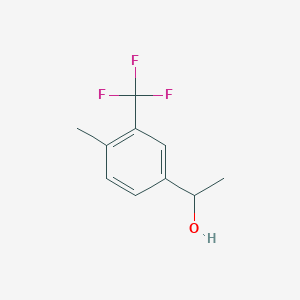

![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)
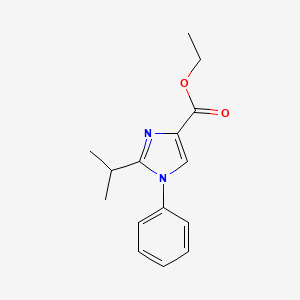
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
